Ethyl 4-[(2-thienylmethyl)amino]benzoate
Description
Ethyl 4-[(2-thienylmethyl)amino]benzoate is a benzoate derivative featuring a 2-thienylmethylamine substituent at the para position of the benzene ring. This compound belongs to a broader class of amino-substituted benzoates, which are frequently explored in medicinal chemistry for their diverse biological activities.
Properties
CAS No. |
18168-49-5 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 4-(thiophen-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-9,15H,2,10H2,1H3 |
InChI Key |
WZMJZHDDJVTZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-thienylmethyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-thienylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[(2-thienylmethyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-thienylmethyl)amino]benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- The thienylmethyl group in the target compound provides a balance between hydrophobicity and electronic effects, distinct from bulkier groups like iodobenzyl or polar pyrimidine derivatives.
- Substituents such as thiourea (in ) or hydrazine derivatives (in ) introduce additional hydrogen-bonding or chelation sites, altering binding affinities in biological systems.
Enzyme Inhibition
- Aquaporin Inhibitors: Ethyl 4-(carbamoylamino)benzoate analogs (e.g., methyl/ethyl derivatives) were screened as selective aquaporin-3 and aquaporin-7 inhibitors, with IC50 values in the micromolar range. The carbamoyl group is critical for binding to the aquaporin pore .
- Trypanothione Reductase Inhibition: Compound 3 (2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate) binds to Leishmania trypanothione reductase (PDB: 6ER5), with the nitro group enhancing interaction with the enzyme’s hydrophobic pocket .
Anticancer Activity
- Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate (compound 4 in ) inhibits HeLa cancer cell proliferation by 26% at 100 μM, likely through thiosemicarbazide-mediated metal chelation and oxidative stress induction.
Comparison :
Physicochemical Data
Key Trends :
- Higher melting points correlate with rigid substituents (e.g., benzimidazole in ).
- Crystal structures (e.g., ) reveal hydrogen-bonded chains (N–H⋯O), influencing solubility and crystallinity.
Limitations and Contradictions
- Activity-Structure Discrepancies : While thiourea derivatives () show anticancer activity, carbamoyl analogs () prioritize enzyme inhibition, highlighting substituent-dependent biological targeting.
- Synthetic Yields : Hydrazine-based syntheses (e.g., ) achieve higher yields (84%) compared to benzimidazole derivatives (65% in ), suggesting route optimization challenges for thienylmethyl analogs.
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